molecular formula C22H17ClN2 B562977 Clotrimazole-d5 CAS No. 1185076-41-8

Clotrimazole-d5

Cat. No. B562977
M. Wt: 349.873
InChI Key: VNFPBHJOKIVQEB-MBRJKSRSSA-N
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Description

Clotrimazole-d5 is an internal standard used for the quantification of clotrimazole by GC- or LC-MS . Clotrimazole is an imidazole antifungal agent that is active against a variety of fungi, including C. albicans, A. fumigatus, S. cerevisiae, C. neoformans, T. mentagrophytes, and M. canis . It inhibits the voltage-gated potassium channel Kv1.3 and the intermediate conductance calcium-activated potassium channel (IKCa1/KCa3.1; IC50s = 6 and 0.07 µM, respectively) and decreases the proliferation of HaCaT keratinocytes (EC50 = 15 µM) .


Molecular Structure Analysis

The molecular formula of Clotrimazole-d5 is C22H17ClN2 . It is an imidazole derivative with a broad spectrum of antimycotic activity .


Chemical Reactions Analysis

Clotrimazole-d5 is intended for use as an internal standard for the quantification of clotrimazole by GC- or LC-MS . It is active against a variety of fungi .

Scientific Research Applications

  • Antimycotic Activity and Interaction with Cell Channels : Clotrimazole has been studied for its effects on Transient Receptor Potential (TRP) channels in sensory neurons, which underlie some unwanted effects of the drug. It's known to activate TRPV1 and TRPA1 channels, involved in pain sensation, and inhibit TRPM8, a cold and menthol receptor (Meseguer et al., 2008).

  • Improvement of Antimycotic Properties : Research shows that the solubility and antimycotic activity of Clotrimazole can be enhanced with cyclodextrins, which may improve its effectiveness against Candida albicans (Ahmed et al., 1998).

  • Cardiac Applications : Clotrimazole is explored for its inhibitory effects on human cardiac L-type Ca2+ channel α1C subunits. This might explain its potential in abbreviating the action potential duration in cardiac myocytes (Fearon et al., 2000).

  • Environmental Impact : The drug's persistence and dissipation in agricultural soil have been examined, highlighting its environmental fate and transformation products (Sabourin et al., 2011).

  • Antitumor Activity : Clotrimazole shows anticancer effects on human melanoma cells, suggesting its potential as a novel treatment approach for melanoma (Adinolfi et al., 2015).

  • Chemotherapeutic Potential : The compound has been investigated for its role in inhibiting leukemic lymphoblasts and inducing apoptosis, making it a candidate for cancer treatment (Ito et al., 2002).

  • Cell Proliferation and Viability : Studies indicate that Clotrimazole can inhibit cell proliferation and alter intracellular Ca2+ movement, which has implications in treating various diseases, including cancer (Benzaquen et al., 1995).

Safety And Hazards

Clotrimazole can be absorbed through inhalation and ingestion . It is slightly hazardous in case of skin contact (irritant), ingestion, and inhalation . It may cause adverse reproductive effects . Topical or oral overdose with this material is not expected to be life-threatening .

Future Directions

Clotrimazole has become a drug of interest in treating several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .

properties

IUPAC Name

1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPBHJOKIVQEB-MBRJKSRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clotrimazole-d5

Citations

For This Compound
18
Citations
PH Roberts, P Bersuder - Journal of Chromatography A, 2006 - Elsevier
… Clotrimazole-d5 was used to quantify prochlorperazine, trifluperazine, fluphenazine and miconazole analysed in the positive ESI mode. Ibuprofen-d3 was used to quantify niflumic acid …
Number of citations: 83 www.sciencedirect.com
ZF Chen, GG Ying, YB Ma, HJ Lai, F Chen… - Science of the total …, 2013 - Elsevier
… Isotope-labeled internal standards clotrimazole-D5 and imazalil-D5 were supplied by Toronto Research Chemicals (Canada) and Dr. Ehrenstorfer GmbH (Germany), respectively. The …
Number of citations: 52 www.sciencedirect.com
Y Yu, J Zhang, B Shao, Y Wu, H Duan… - Journal of AOAC …, 2011 - academic.oup.com
A method involving LC coupled with MS/MS (LC/MS/MS) was designed for simultaneous quantification of 10 antifungal drugs (voriconazole, griseofulvin, clotrimazole, bifonazole, …
Number of citations: 13 academic.oup.com
J Chen, YS Liu, WJ Deng, GG Ying - Science of the Total Environment, 2019 - Elsevier
Steroid hormones and biocides are regarded as emerging contaminants in rural wastewater in China, owing to their widespread occurrence and adverse effects on both aquatic …
Number of citations: 68 www.sciencedirect.com
ZF Chen, GG Ying, HJ Lai, F Chen, HC Su… - Analytical and …, 2012 - Springer
… Methylparaben, ethylparaben, propylparaben, and butylparaben were supplied by AccuStandard (New Haven, USA) and itraconazole, clotrimazole-D5, and octhilinone-D17 were …
Number of citations: 159 link.springer.com
ZF Chen, GG Ying, YB Ma, HJ Lai… - Journal of agricultural …, 2013 - ACS Publications
… , 0.5 g for biosolid sample, and 2 g for plant sample) was weighed into a 30 mL glass tube, followed by addition of 100 μL of 1 mg/L mixed internal standard solutions (clotrimazole-D5 …
Number of citations: 32 pubs.acs.org
J Casado, I Rodríguez, M Ramil, R Cela - Journal of Chromatography A, 2014 - Elsevier
The suitability of mixed-mode (reversed-phase and cationic exchange) solid-phase extraction (SPE) for the selective concentration of basic antimycotic drugs (belonging to triazole, …
Number of citations: 85 www.sciencedirect.com
Q Huang - hjxy.jnu.edu.cn
… 1 Absolute recoveries of surrogate standard clotrimazole-d5 (CTZ-d5) during a batch analysis (1.000 g for each extraction) of various soil samples using methanol containing 0.1% …
Number of citations: 2 hjxy.jnu.edu.cn
R Raina, E Smith - Journal of AOAC International, 2012 - academic.oup.com
… More recently, clotrimazole-d5 and ketoconazole-d8 have also been used (20, 28); other deuterated imidazoles are also available. Voriconazole was used as the IS for calibration, and …
Number of citations: 22 academic.oup.com
WR Liu, JL Zhao, YS Liu, ZF Chen, YY Yang… - Environmental …, 2015 - Elsevier
Nineteen biocides were investigated in the Yangtze River to understand their spatiotemporal distribution, mass loads and ecological risks. Fourteen biocides were detected, with the …
Number of citations: 131 www.sciencedirect.com

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